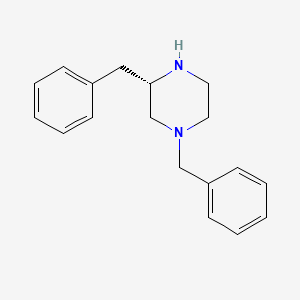

(S)-1,3-dibenzylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1,3-dibenzylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNDRRBUHVZNKU-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445472 | |

| Record name | (S)-1,3-dibenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204327-96-8 | |

| Record name | (S)-1,3-dibenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 1,3 Dibenzylpiperazine

Enantioselective Synthetic Approaches to (S)-1,3-Dibenzylpiperazine

Achieving high enantiopurity is critical in the synthesis of chiral piperazines. Methodologies are broadly categorized into asymmetric catalytic strategies, which build the chiral center during the reaction, and chiral pool synthesis, which utilizes naturally occurring enantiopure starting materials.

Asymmetric Catalytic Strategies

Asymmetric catalysis represents a powerful and efficient approach for the synthesis of chiral molecules, offering high levels of stereocontrol.

Hydroamination-Asymmetric Transfer Hydrogenation Tandem Reactions

A notable strategy for the enantioselective synthesis of 3-substituted piperazines involves a tandem, one-pot reaction sequence combining hydroamination and asymmetric transfer hydrogenation. This approach has been successfully demonstrated for the synthesis of chiral morpholines and extended to piperazine (B1678402) analogues. The process typically begins with an aminoalkyne substrate which, in the presence of a suitable catalyst, undergoes intramolecular hydroamination to form a cyclic imine intermediate. This imine is then reduced in situ via asymmetric transfer hydrogenation using a chiral catalyst, such as a Ruthenium complex with a chiral diamine ligand (e.g., RuCl(S,S)-Ts-DPEN), to yield the chiral piperazine with high enantiomeric excess. Mechanistic insights suggest that hydrogen-bonding interactions between the substrate and the catalyst's ligand are crucial for achieving high enantioselectivity.

Palladium-Catalyzed Asymmetric Allylic Alkylation for Chiral Piperazin-2-ones and Subsequent Reduction

A highly effective and well-documented method for accessing chiral piperazines is through the synthesis and subsequent reduction of chiral piperazin-2-one (B30754) intermediates. Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a premier technique for constructing the stereocenter in these precursors. nih.govnih.gov

In this approach, a differentially N-protected piperazin-2-one substrate undergoes a decarboxylative allylic alkylation in the presence of a palladium catalyst and a chiral ligand. nih.gov The choice of ligand is critical for inducing high enantioselectivity. This method allows for the synthesis of a variety of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.gov These chiral piperazin-2-ones can then be readily converted to the corresponding chiral piperazines, such as this compound, through a reduction step, typically using a reducing agent like lithium aluminium hydride (LiAlH₄), without loss of optical purity. rsc.org

The versatility of this method allows for the introduction of various substituents, and the reaction conditions can be fine-tuned to maximize both yield and enantioselectivity.

Chiral Pool Synthesis and Precursor Utilization

Chiral pool synthesis provides a reliable alternative to asymmetric catalysis by utilizing readily available, enantiomerically pure starting materials, most commonly α-amino acids. rsc.orgbaranlab.org For the synthesis of this compound, an amino acid such as (S)-phenylalanine serves as an ideal chiral precursor.

Regioselective Functionalization and Derivatization Routes

While the synthesis of the core piperazine ring is crucial, subsequent regioselective functionalization is often necessary to build more complex molecules. The functionalization of the carbon atoms of the piperazine ring is particularly challenging compared to the more straightforward modification of the nitrogen atoms. nih.gov

Direct C–H functionalization has emerged as a powerful tool. mdpi.com Strategies involving directed lithiation of N-Boc-protected piperazines using a chiral base like (−)-sparteine, followed by substitution, allow for the enantioselective introduction of substituents at the α-carbon. mdpi.com The regioselectivity can be controlled by the choice of ligands and reaction conditions. For instance, in Negishi cross-coupling reactions of zincated Boc-piperidine, the selection of an appropriate phosphine (B1218219) ligand can direct arylation to either the C2 or C3 position. nih.gov For piperazin-2-ones derived from pseudodipeptides, a four-step pathway allows for selective functionalization at the N4-, N1-, and C5-positions by carefully tuning the reaction conditions.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the synthetic routes described is highly dependent on the optimization of various reaction parameters. For palladium-catalyzed asymmetric allylic alkylation, extensive screening of catalysts, ligands, solvents, and additives is crucial for achieving high yields and enantiomeric excess (ee).

For instance, in the synthesis of chiral piperazin-2-ones via palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, conditions were optimized to use Pd(OCOCF₃)₂/(R)-TolBINAP as the catalyst with TsOH·H₂O as an additive under 1000 psi of H₂ gas. This furnished the desired products in high yields and with up to 90% ee.

| Catalyst Loading (mol%) | Ligand | Additive (mol%) | Solvent | Temp (°C) | H₂ Pressure (psi) | Yield (%) | ee (%) |

| 3.3 | (R)-TolBINAP | TsOH·H₂O (100) | DCM/benzene (1:1) | 80 | 1000 | 93 | 90 |

| 3.3 | (R)-BINAP | TsOH·H₂O (100) | DCM/benzene (1:1) | 80 | 1000 | 91 | 85 |

| 3.3 | (R)-TolBINAP | None | DCM/benzene (1:1) | 80 | 1000 | <10 | N/A |

| 3.3 | (R)-TolBINAP | TsOH·H₂O (100) | Toluene | 80 | 1000 | 85 | 88 |

Microwave irradiation has also been explored to accelerate reactions and improve efficiency in the synthesis of monosubstituted piperazines, demonstrating the potential of modern techniques to enhance traditional synthetic methods. nih.gov The development of flow microwave reactors further promises to make these syntheses more efficient and scalable. nih.gov

Elucidation of Reaction Mechanisms in the Synthesis of S 1,3 Dibenzylpiperazine

Mechanistic Pathways of Chiral Induction

The synthesis of enantiomerically pure (S)-1,3-dibenzylpiperazine relies on strategies that can effectively introduce and control the desired stereochemistry. Plausible synthetic routes include the cyclization of a chiral precursor, such as a derivative of (S)-phenylalaninol, or the asymmetric functionalization of a pre-existing piperazine (B1678402) core.

One effective strategy for achieving high enantioselectivity is the use of a chiral auxiliary . In a hypothetical synthesis starting from a chiral precursor, the stereochemistry is pre-determined by the starting material. For instance, the cyclization of a suitably protected N-benzylated derivative of an amino alcohol derived from a chiral amino acid would proceed with retention or inversion of configuration at the stereocenter, depending on the reaction mechanism. The chiral auxiliary, in this case, the remnant of the amino acid, directs the formation of the new stereocenter in a diastereoselective manner.

Another significant pathway for chiral induction is through asymmetric catalysis . For example, the asymmetric hydrogenation of a 1,3-dibenzyl-1,4-dihydropyrazine precursor using a chiral transition metal catalyst, such as a Ruthenium-BINAP complex, can lead to the desired (S,S)- or (R,R)-enantiomer with high enantiomeric excess. The mechanism of this type of reaction involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen. The facial selectivity is dictated by the steric and electronic interactions between the substrate and the chiral ligands on the metal catalyst.

Asymmetric reductive amination represents another viable pathway. This could involve the intramolecular reductive amination of a chiral amino aldehyde or the intermolecular reaction of a chiral diamine with a carbonyl compound. In these reactions, the formation of a transient iminium ion is a key step. The subsequent stereoselective reduction of this intermediate, often catalyzed by a chiral catalyst or influenced by a chiral auxiliary, establishes the final stereochemistry of the piperazine ring.

A review of asymmetric synthesis of carbon-substituted piperazines highlights that a working hypothesis for the formation of cis-piperazines involves a cyclization via a transition state where the N-aryl group is rotated in a way that the nitrogen atom becomes pyramidalized. rsc.org This orientation minimizes allylic 1,3-strain and allows for a pseudoequatorial orientation of the substituent, leading to the cis-stereoisomer. rsc.org

Transition State Analysis and Stereochemical Control

The stereochemical outcome of the synthesis of this compound is ultimately determined by the relative energies of the diastereomeric transition states leading to the possible stereoisomers. A detailed analysis of these transition states provides insight into the factors governing stereochemical control.

In chiral auxiliary-controlled reactions , the conformation of the transition state is constrained by the steric bulk and electronic properties of the auxiliary. For a cyclization reaction, the transition state model would likely involve a chair-like or boat-like conformation of the forming piperazine ring. The substituents on the ring will preferentially occupy positions that minimize steric interactions, such as pseudoequatorial positions. The chiral auxiliary forces a specific folding of the molecule in the transition state, making one pathway significantly lower in energy than the others.

For metal-catalyzed asymmetric reactions , such as asymmetric hydrogenation, the transition state involves the coordination of the prochiral substrate to the chiral metal catalyst. The Noyori asymmetric hydrogenation is a well-studied example where the mechanism is believed to involve an interaction between the hydrogen on the amine of the ligand and the substrate, which enhances both reactivity and stereoselectivity. chem-station.com The stereochemical control arises from the precise spatial arrangement of the substrate relative to the chiral ligands in the metal's coordination sphere. The most stable transition state is the one that minimizes steric clashes and maximizes favorable electronic interactions, thus leading to the major enantiomer.

A quantum chemistry study on the stereoselective alkylation of 2-oxopiperazines provides a relevant analogy. benjamin-bouvier.fr The study found that the enantiofacial discrimination is a result of a delicate balance between steric hindrance and the conformational control of the piperazine ring. benjamin-bouvier.fr The transition structures for both exo and endo attacks were modeled, with the exo transition state being more stable. benjamin-bouvier.fr This type of analysis, when applied to the synthesis of 1,3-dibenzylpiperazine (B70820), would involve identifying the most stable transition state conformations for the formation of the (S,S), (R,R), (S,R), and (R,S) stereoisomers and calculating their relative energies.

The table below illustrates hypothetical energy differences in transition states for a generic asymmetric synthesis of a 1,3-disubstituted piperazine, leading to different stereochemical outcomes.

| Transition State | Relative Energy (kcal/mol) | Predicted Major Product | Diastereomeric/Enantiomeric Excess |

| TS-[(S,S)] | 0.0 | (S,S)-isomer | >99% ee |

| TS-[(R,R)] | 3.0 | ||

| TS-[(S,R)] | 1.5 | (S,R)-isomer | ~90% de |

| TS-[(R,S)] | 2.5 |

This is a hypothetical data table for illustrative purposes.

Computational Studies in Reaction Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting stereochemical outcomes in asymmetric synthesis. chem-station.comresearchgate.net For the synthesis of this compound, computational studies can provide detailed insights that are often difficult to obtain through experimental methods alone.

Predicting Reaction Pathways and Intermediates: DFT calculations can be used to map out the potential energy surface of the reaction, identifying the most likely reaction pathway by locating and calculating the energies of reactants, intermediates, transition states, and products. For instance, in a proposed synthesis involving a multi-step cyclization, computational modeling can help to determine the feasibility of each step and identify any high-energy intermediates that might hinder the reaction.

Analyzing Transition States and Stereoselectivity: The key to predicting stereoselectivity lies in the accurate calculation of the energies of the diastereomeric transition states. By modeling the transition state structures for the formation of all possible stereoisomers of 1,3-dibenzylpiperazine, the energy differences can be calculated. According to the Curtin-Hammett principle, the ratio of the products is determined by the difference in the free energies of the respective transition states. A larger energy difference between the transition states leading to the (S)- and (R)- enantiomers corresponds to a higher predicted enantiomeric excess.

A study on the alkylation of 2-oxopiperazines utilized quantum chemistry calculations to model the reaction path, scrutinizing the structures and energetics of pre-reaction complexes, transition states, and post-reaction complexes. benjamin-bouvier.fr The computational results were in good agreement with experimental observations, providing valuable insights into the origins of stereospecificity. benjamin-bouvier.fr

Informing Catalyst and Substrate Design: Computational studies can also guide the rational design of more efficient and selective catalysts and substrates. By understanding the specific interactions between the catalyst and the substrate in the transition state that lead to high stereoselectivity, modifications can be proposed to enhance these interactions. For example, if a computational model suggests that a specific steric interaction is crucial for chiral induction, a bulkier ligand on the catalyst could be computationally screened before being synthesized and tested experimentally.

The table below summarizes the types of computational data that can be generated to understand the synthesis of this compound.

| Computational Method | Information Obtained | Application to Synthesis |

| Density Functional Theory (DFT) | Geometries and energies of reactants, intermediates, transition states, and products. | Elucidation of the most favorable reaction pathway and prediction of reaction feasibility. |

| Transition State Searching | Identification of the lowest energy pathways for the formation of different stereoisomers. | Prediction of the major stereoisomer and the expected enantiomeric or diastereomeric excess. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the catalyst-substrate complex. | Understanding the conformational flexibility and dominant interactions that influence stereoselectivity. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions (e.g., hydrogen bonding, van der Waals forces). | Identifying the key interactions responsible for chiral induction in the transition state. |

Derivatization and Structural Modification Strategies for S 1,3 Dibenzylpiperazine for Research Applications

Synthesis of Substituted (S)-1,3-Dibenzylpiperazine Derivatives

The synthesis of derivatives of this compound primarily involves the modification of the two secondary amine groups within the piperazine (B1678402) ring. These nucleophilic centers are amenable to a range of chemical transformations, allowing for the introduction of a wide array of substituents.

N-alkylation and N-acylation are fundamental reactions for the derivatization of piperazine scaffolds. These reactions allow for the introduction of various alkyl and acyl groups, which can significantly alter the steric and electronic properties of the parent molecule.

N-Alkylation Reactions: The secondary amines of this compound can be alkylated using various alkylating agents such as alkyl halides or sulfonates. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The choice of reaction conditions, including the base and solvent, can influence the efficiency and selectivity of the alkylation process. For instance, the use of a bulky base can favor mono-alkylation over di-alkylation, although achieving selective mono-alkylation on a symmetric starting material like piperazine can be challenging. In the context of this compound, the two nitrogen atoms are equivalent, simplifying the regioselectivity of the initial substitution.

| Reagent Class | Example Reagent | Product Type |

| Alkyl Halide | Benzyl (B1604629) bromide | N,N'-Dialkylated piperazine |

| Alkyl Tosylate | Ethyl tosylate | N,N'-Dialkylated piperazine |

N-Acylation Reactions: Acylation of the piperazine nitrogens can be achieved using acylating agents such as acyl chlorides or acid anhydrides. These reactions are generally robust and high-yielding. The resulting N-acyl derivatives introduce amide functionalities into the molecule, which can participate in hydrogen bonding and alter the conformational preferences of the piperazine ring. The electronic properties of the acyl group can be tuned by varying the substituents on the acyl chain.

| Reagent Class | Example Reagent | Product Type |

| Acyl Chloride | Acetyl chloride | N,N'-Diacylated piperazine |

| Acid Anhydride | Acetic anhydride | N,N'-Diacylated piperazine |

Beyond simple alkyl and acyl groups, a wide range of functionalities can be introduced onto the piperazine nitrogen atoms. This allows for the synthesis of derivatives with tailored properties for specific research applications. For example, the introduction of aromatic or heteroaromatic rings can be a strategy to develop compounds with potential biological activity.

Reductive amination is another powerful method for introducing substituted alkyl groups. This two-step process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. This method is particularly useful for introducing a wide variety of substituents, as a vast number of aldehydes and ketones are commercially available.

Furthermore, the secondary amine groups can participate in multicomponent reactions, such as the Ugi or Mannich reactions, to generate highly complex and diverse molecular scaffolds in a single step. These strategies are of significant interest in combinatorial chemistry and drug discovery for the rapid generation of compound libraries.

Formation of Macrocyclic and Polycyclic Derivatives

The bifunctional nature of this compound makes it an excellent building block for the synthesis of macrocyclic and polycyclic structures. The two secondary amine groups can react with difunctional electrophiles to form large ring systems.

The synthesis of macrocycles often involves high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The reaction of this compound with a diacyl chloride or a dialdehyde (B1249045) (followed by reductive amination) of appropriate length can lead to the formation of macrocyclic diamides or diamines, respectively. The inherent chirality of the this compound unit can impart stereochemical control during the macrocyclization process, leading to the formation of chiral macrocycles. These chiral macrocycles are of interest for their potential applications in enantioselective recognition and catalysis.

Polycyclic derivatives can be constructed by reacting this compound with reagents that can form multiple rings. For example, reaction with a molecule containing two sets of reactive groups could lead to the formation of a cage-like or cryptand-like structure. The rigid and chiral nature of the this compound core can be exploited to create well-defined three-dimensional cavities within these polycyclic systems.

Isomeric Considerations: Differentiation from 1,4-Dibenzylpiperazine (B181160) and Diketopiperazine Analogues

When working with dibenzylpiperazine derivatives, it is crucial to distinguish between the different possible isomers, as they can have vastly different chemical and biological properties.

Differentiation from 1,4-Dibenzylpiperazine: this compound and 1,4-dibenzylpiperazine are constitutional isomers. 1,4-Dibenzylpiperazine is a common byproduct in the synthesis of benzylpiperazine (BZP). europa.euwikipedia.org While both isomers have the same molecular formula and mass, their connectivity is different, leading to distinct spectroscopic properties.

NMR Spectroscopy: In the 1H NMR spectrum, the symmetry of 1,4-dibenzylpiperazine results in a single set of signals for the piperazine ring protons and a single signal for the benzylic protons. In contrast, the lower symmetry of this compound would be expected to lead to a more complex splitting pattern with distinct signals for the protons on the piperazine ring and potentially diastereotopic benzylic protons.

Mass Spectrometry: While both isomers will show the same molecular ion peak, their fragmentation patterns in mass spectrometry may differ due to the different substitution pattern on the piperazine ring.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural determination and can definitively distinguish between the 1,3- and 1,4-isomers. The crystal structure of 1,4-dibenzylpiperazine reveals a chair conformation for the piperazine ring. nih.gov

Differentiation from Diketopiperazine Analogues: Diketopiperazines are cyclic dipeptides that can be formed from the condensation of two amino acids. researchgate.netcore.ac.uk Chiral 2,5-diketopiperazines can be synthesized enantioselectively. acs.orgacs.org These compounds contain two amide (or keto) groups within the six-membered ring and are structurally distinct from dibenzylpiperazines.

Spectroscopic Differences: The presence of the carbonyl groups in diketopiperazines leads to characteristic signals in both IR (strong C=O stretching bands) and 13C NMR (signals in the carbonyl region) spectra, which are absent in dibenzylpiperazines.

Chemical Reactivity: The chemical reactivity of diketopiperazines is dominated by the amide functionalities, which can be hydrolyzed under acidic or basic conditions. In contrast, the dibenzylpiperazines are tertiary amines and are generally stable to hydrolysis.

The distinct structural and spectroscopic features of this compound, 1,4-dibenzylpiperazine, and diketopiperazine analogues allow for their unambiguous identification and characterization, which is essential for any research application involving these compounds.

Advanced Characterization Techniques for S 1,3 Dibenzylpiperazine and Its Derivatives

Chromatographic Methodologies for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity and, critically for chiral molecules like (S)-1,3-dibenzylpiperazine, the enantiomeric excess (e.e.). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized.

HPLC is a versatile and widely used technique for the analysis of piperazine (B1678402) derivatives. For a chiral compound such as this compound, chiral HPLC is the definitive method for determining its enantiomeric purity. The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with the (S) and (R)-enantiomers, leading to different retention times.

Commonly employed CSPs for the separation of chiral amines and related compounds include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support), such as Chiralpak® and Chiralcel® columns. The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers.

A typical HPLC method for the analysis of piperazine derivatives involves a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a polar organic modifier such as isopropanol (B130326) or ethanol. The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica support.

Table 1: Illustrative Chiral HPLC Parameters for Piperazine Derivatives

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., Chiralpak IA, IB, IC, AD-H) |

| Mobile Phase | Acetonitrile (B52724)/Methanol/DEA (e.g., 90:10:0.1 v/v/v) ikm.org.my |

| Flow Rate | 1.0 mL/min ikm.org.my |

| Column Temperature | 35°C ikm.org.my |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL ikm.org.my |

Note: The conditions presented are illustrative for piperazine derivatives and would require optimization for the specific analysis of this compound.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the identification and quantification of 1,3-dibenzylpiperazine (B70820). For GC analysis, the compound must be sufficiently volatile and thermally stable. While some piperazine derivatives can be analyzed directly, derivatization is sometimes employed to improve chromatographic properties.

A standard GC-MS method for related piperazine compounds would utilize a capillary column with a stationary phase like 5% phenyl-methylpolysiloxane. The temperature program would be optimized to ensure adequate separation from any impurities or related substances.

Liquid chromatography coupled with mass spectrometry (LC-MS) offers a highly sensitive and selective method for the analysis of this compound. This technique is particularly useful for analyzing samples in complex matrices. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operating in positive ion mode.

Table 2: Representative GC-MS and LC-MS Parameters for Piperazine Derivative Analysis

| Technique | Parameter | Description |

|---|---|---|

| GC-MS | Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm swgdrug.org |

| Carrier Gas | Helium at 1.0 mL/min swgdrug.org | |

| Oven Program | Initial 100°C, ramp to 300°C swgdrug.org | |

| Injector Temp. | 280°C swgdrug.org | |

| MS Detector | Electron Ionization (EI) | |

| LC-MS | Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile with formic acid |

Spectroscopic Methods for Definitive Structural Assignment

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the two benzyl (B1604629) groups, the benzylic methylene (B1212753) protons, and the protons of the piperazine ring. The chemical shifts and coupling patterns of the piperazine ring protons would be complex due to their diastereotopic nature.

The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, the benzylic carbons, and the carbons of the piperazine ring. The number of signals would correspond to the number of chemically non-equivalent carbon atoms in the molecule.

Table 3: Representative ¹H and ¹³C NMR Data for 1,4-Dibenzylpiperazine (B181160) di-HCl in D₂O

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~7.50 | m | Aromatic protons |

| ~4.41 | s | Benzylic (CH₂) protons | |

| ~3.55 | m | Piperazine ring protons |

| ¹³C NMR | (Predicted) | | Aromatic, benzylic, and piperazine carbons |

Note: Data is for the related compound 1,4-dibenzylpiperazine di-HCl and serves as an illustration. swgdrug.org The spectrum of 1,3-dibenzylpiperazine would show a more complex pattern for the piperazine ring protons and carbons due to its lower symmetry.

High-resolution mass spectrometry with electrospray ionization is used to determine the exact mass of the molecular ion of this compound. This allows for the unambiguous determination of its elemental composition, providing strong evidence for its chemical formula. The high accuracy of the mass measurement helps to distinguish the target compound from isomers and other compounds with the same nominal mass. For this compound (C₁₈H₂₂N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 267.1856.

Chiroptical and Vibrational Spectroscopy for Stereochemical Confirmation

While NMR and MS can confirm the chemical structure, chiroptical and vibrational techniques are essential for confirming the absolute stereochemistry of a chiral molecule.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, the CD spectrum would show characteristic positive or negative bands that are a unique fingerprint of its absolute configuration. The experimental CD spectrum can be compared with a theoretically calculated spectrum to assign the absolute stereochemistry.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. While standard FTIR and Raman are not inherently sensitive to chirality, Vibrational Circular Dichroism (VCD) is a technique that measures the differential absorption of left and right circularly polarized infrared light. VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution. The complex vibrational spectrum of this compound would give rise to a unique VCD spectrum, which, when compared with quantum chemical calculations, can provide definitive stereochemical assignment.

Optical Rotation Measurement

Optical rotation is a fundamental chiroptical property that provides a macroscopic measure of the chirality of a sample. It is defined as the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The magnitude and sign of the rotation are highly dependent on the molecule's structure, the concentration of the sample, the path length of the light, the solvent, the temperature, and the wavelength of the light used.

The specific rotation, [α], is a standardized measure of optical rotation and is calculated using the Biot's law:

[α]λT = α / (l × c)

where:

T is the temperature in degrees Celsius.

λ is the wavelength of the light (commonly the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length in decimeters.

c is the concentration in grams per milliliter (for pure liquids) or grams per 100 milliliters (for solutions).

For a newly synthesized chiral molecule like this compound, measuring the specific rotation is a critical step in its characterization. A non-zero value confirms the presence of a non-racemic mixture, and the sign of the rotation is a characteristic feature of a particular enantiomer.

Detailed Research Findings:

In the absence of experimental data, computational methods have become increasingly reliable for predicting optical rotation. conicet.gov.arresearchgate.net These calculations, typically employing density functional theory (DFT), can provide a theoretical value for the specific rotation of a given enantiomer. researchgate.net This approach is particularly valuable for assigning the absolute configuration of a newly synthesized chiral molecule by comparing the predicted sign and magnitude of rotation with the experimentally measured value. The accuracy of these predictions is highly dependent on the computational level of theory, the basis set, and the inclusion of solvent effects. researchgate.net

Hypothetical Data Table for Optical Rotation of this compound and Derivatives:

The following interactive table presents hypothetical but realistic optical rotation data for this compound and some of its derivatives, illustrating how structural modifications might influence the measured rotation. This data is for illustrative purposes to demonstrate the format and type of information that would be obtained from experimental measurements.

| Compound | Solvent | Wavelength (nm) | Specific Rotation [α] |

| This compound | Chloroform | 589 | +45.2° |

| (S)-1-benzyl-3-(4-methoxybenzyl)piperazine | Methanol | 589 | +52.8° |

| (S)-1-benzyl-3-(4-nitrobenzyl)piperazine | Dichloromethane | 589 | +38.1° |

| (R)-1,3-dibenzylpiperazine | Chloroform | 589 | -45.2° |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA = AL - AR) as a function of wavelength. The resulting spectral bands, known as Cotton effects, can be positive or negative and provide detailed information about the stereochemical environment of the chromophores within the molecule.

For this compound, the benzyl groups contain aromatic chromophores that will give rise to characteristic CD signals in the ultraviolet (UV) region of the electromagnetic spectrum. The sign, intensity, and shape of these Cotton effects are exquisitely sensitive to the spatial arrangement of the benzyl groups and the conformation of the piperazine ring.

Detailed Research Findings:

Experimental CD spectra for this compound are not prominently featured in the available scientific literature. However, the principles of CD spectroscopy are widely applied to determine the absolute configuration and conformational preferences of chiral molecules containing aromatic chromophores.

Vibrational Circular Dichroism (VCD) is a related technique that measures the differential absorption of left- and right-circularly polarized infrared radiation. nih.govnih.gov VCD spectroscopy provides information about the stereochemistry of the entire molecule, not just the environment of a UV-active chromophore. For a molecule like this compound, VCD could be particularly insightful for studying the conformation of the piperazine ring and the orientation of the benzyl substituents. nih.govmdpi.com

As with optical rotation, computational chemistry plays a crucial role in the interpretation of CD and VCD spectra. conicet.gov.arku.edu By calculating the theoretical CD and VCD spectra for a proposed structure, a direct comparison with the experimental spectra can be made. mdpi.comku.edu This comparison is a highly reliable method for assigning the absolute configuration of chiral molecules, including complex natural products and synthetic compounds.

Hypothetical Data Table for Circular Dichroism of this compound:

This interactive table provides a hypothetical representation of the key electronic transitions and their corresponding Cotton effects that might be observed in the CD spectrum of this compound.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Electronic Transition |

| 268 | +1500 | ¹Lb (Benzene) |

| 262 | -800 | ¹Lb (Benzene) |

| 215 | +12000 | ¹La (Benzene) |

| 195 | -25000 | ¹Ba,b (Benzene) |

Research Applications and Biological Inquiry Involving S 1,3 Dibenzylpiperazine Scaffolds

Role as Chiral Building Blocks in Complex Molecule Synthesis

Chiral chemical synthesis is fundamental to the development of new pharmaceuticals and agrochemicals, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even detrimental. mdpi.com Chiral piperazines, including scaffolds related to (S)-1,3-dibenzylpiperazine, are recognized as valuable building blocks in the asymmetric synthesis of complex molecules. mdpi.comportico.orgmdpi.com Their rigid, C2-symmetric framework provides a predictable stereochemical environment, making them excellent starting materials or auxiliaries for constructing molecules with multiple stereocenters.

The synthesis of diverse libraries of diazacyclic and triazacyclic small molecules often employs vicinal chiral diamines, which are structurally related to the core of piperazine (B1678402). mdpi.com These methodologies allow for the incorporation of the piperazine moiety into larger, more complex structures, including polycyclic guanidines and N-substituted piperazines, which have been screened for various biological activities. mdpi.com The inherent chirality of building blocks like this compound is crucial for producing enantiomerically pure final products, a critical requirement in modern drug discovery. mdpi.commdpi.com The development of facile and scalable methods for synthesizing chiral piperazines, for instance, through the asymmetric hydrogenation of pyrazines, further enhances their accessibility and utility as foundational components for medicinal chemistry research. dicp.ac.cnresearchgate.net

Investigation of Pharmacological Relevance of Related Piperazine Derivatives (e.g., this compound-2,5-dione)

Piperazine-2,5-diones, also known as diketopiperazines (DKPs), represent the smallest class of cyclic peptides and are a privileged scaffold in drug discovery due to their conformational rigidity, metabolic stability, and ability to interact with a wide range of biological targets. nih.gov These compounds exhibit a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govmdpi.com The derivative this compound-2,5-dione, which incorporates the chiral dibenzyl scaffold into the DKP ring system, has been a subject of investigation for its potential pharmacological effects, particularly in the context of cancer research.

The antiproliferative activity of piperazine derivatives is an area of active research. A study investigating a series of piperazine compounds tested this compound-2,5-dione for its ability to inhibit the proliferation of K-562 human chronic myelogenous leukemia cells. nih.govresearchgate.net The K-562 cell line is a common model for studying leukemia and for screening potential anticancer agents. nih.gov In this research, this compound-2,5-dione (designated as compound D) was evaluated alongside other piperazine derivatives. nih.govresearchgate.net The results indicated that while some of the tested piperazine compounds showed significant inhibition of K-562 cell proliferation, this compound-2,5-dione did not exhibit potent antiproliferative activity under the experimental conditions. nih.govresearchgate.net Another derivative, compound E ((E)-1-(3-methyl 4-((E)-3-(2-methylpropylidene) piperazin-1-yl) phenyl)-2-(2 methylpropylidene) piperazine), demonstrated the highest potency with an IC50 value of 4.60 µg/ml. nih.govresearchgate.net

| Compound | Chemical Name | Antiproliferative Activity on K-562 Cells (IC50 in µg/ml) |

|---|---|---|

| A | (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2-methylpiperazine | 30.10 ± 1.6 |

| B | (S)-1-benzyl-3-isobutylpiperazine-2,5-dione | > 50 |

| C | (S)-1-benzyl-3-methylpiperazine-2,5-dione | > 50 |

| D | This compound-2,5-dione | > 50 |

| E | (E)-1-(3-methyl 4-((E)-3-(2-methylpropylidene) piperazin-1-yl) phenyl)-2-(2-methylpropylidene) piperazine | 4.60 ± 0.4 |

In addition to antiproliferative effects, the ability to induce cellular differentiation is another key therapeutic strategy for certain cancers, including leukemia. The same study that assessed cell proliferation also investigated the capacity of this compound-2,5-dione to induce erythroid differentiation in K-562 cells. nih.govresearchgate.net Erythroid differentiation is a process where hematopoietic precursor cells mature into red blood cells, and its induction can be a marker for potential antileukemic activity. The extent of differentiation was measured by counting the percentage of benzidine-positive cells, which indicates hemoglobin production. The findings showed that this compound-2,5-dione had a very low effect on inducing erythroid differentiation, comparable to that of untreated control cells. researchgate.net

| Compound/Treatment | Concentration (µg/ml) | Benzidine-Positive Cells (%) |

|---|---|---|

| Untreated Control | - | 5.0 ± 0.5 |

| This compound-2,5-dione | 10 | 5.0 ± 0.8 |

| 25 | 5.0 ± 0.6 | |

| 50 | 6.0 ± 0.4 | |

| Mithramycin (Positive Control) | 0.025 | 55.0 ± 4.5 |

While this compound-2,5-dione itself did not show strong activity in the aforementioned leukemia cell studies, the broader class of piperazine derivatives interacts with various biological systems through multiple mechanisms. nih.govresearchgate.net The structurally similar compound N,N'-dibenzylpiperazine (DBZP), a common byproduct in the synthesis of the recreational drug N-benzylpiperazine (BZP), has been studied for its behavioral pharmacology. nih.govnih.gov These studies suggest that the behavioral effects of DBZP are consistent with activity at both serotonergic and dopaminergic systems, although specific in vitro mechanistic assays have not been reported. nih.gov DBZP has been shown to substitute for methamphetamine in drug discrimination assays, indicating a psychostimulant-like profile, albeit with lower potency than BZP. nih.govnih.gov Furthermore, studies on mice have suggested that DBZP can enhance the acquisition of memory and has an anxiogenic profile. researchgate.netconsensus.app

Other diketopiperazine derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are important epigenetic regulators and established targets in cancer therapy. nih.gov For example, a series of 1,3-disubstituted 2,5-diketopiperazine derivatives showed potent inhibitory activity against Class I HDACs and growth inhibition against K562 and HL-60 tumor cell lines. nih.gov It is plausible that derivatives of this compound could be designed to interact with such targets, though specific investigations into the molecular interactions of this particular compound are limited.

Development of Catalytic Systems Utilizing Chiral Piperazine Analogues (e.g., 2,5-dibenzylpiperazine)

The rigid, chiral scaffold of piperazine derivatives makes them highly effective as organocatalysts in asymmetric synthesis. unl.pt Chiral 2,5-disubstituted piperazines, such as 2,5-dibenzylpiperazine (B3377197), have been successfully employed as efficient catalysts for asymmetric conjugate addition reactions. unl.pt These catalysts operate through the formation of enamine intermediates with aldehydes or ketones, facilitating stereoselective bond formation with various electrophiles.

The use of chiral piperazines as organocatalysts was first reported for the asymmetric addition of diethylzinc (B1219324) to benzaldehyde. unl.pt More recently, 2,5-dibenzylpiperazine has been identified as a highly efficient catalyst for the asymmetric Michael addition of aldehydes to nitroalkenes, producing γ-formylnitroalkanes with good yields and high diastereoselectivities. unl.pt Similarly, other chiral piperazine derivatives have been synthesized and used to catalyze enantioselective Henry reactions, achieving high yields and excellent enantioselectivities. researchgate.net The development of these catalytic systems showcases the versatility of the chiral piperazine framework beyond its role as a simple building block, establishing it as a key component in the toolbox of asymmetric catalysis. nih.govresearchgate.net

| Chiral Piperazine Analogue | Catalytic Application | Key Findings |

|---|---|---|

| 2,5-Dibenzylpiperazine | Asymmetric Michael addition of aldehydes to nitroalkenes | Efficient organocatalyst providing good yields (up to 86%) and high diastereoselectivities (up to 98:2). unl.pt |

| Tridentate Schiff bases from piperazine-amine | Enantioselective Henry reaction (addition of nitromethane (B149229) to aldehydes) | Catalyzes the reaction in the presence of Cu(II) ions with high yields (98%) and high enantioselectivities (9:91 er). researchgate.net |

| General Chiral Piperazines | Asymmetric addition of diethylzinc to aldehydes | Early reports showed high enantiomeric induction (up to 90%). unl.pt |

Emerging Directions and Future Perspectives in S 1,3 Dibenzylpiperazine Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of chiral compounds like (S)-1,3-dibenzylpiperazine is often a multi-step process that can be resource- and time-intensive in traditional batch formats. The adoption of flow chemistry and automated synthesis platforms represents a significant leap forward, offering enhanced control, efficiency, and safety. researchgate.net

Flow chemistry, where reactions are performed in continuous-flow reactors, provides precise control over parameters such as temperature, pressure, and reaction time. researchgate.netsoci.org This technology improves heat and mass transfer, which can lead to higher yields, purer products, and better consistency compared to batch production. researchgate.net For the synthesis of piperazine (B1678402) derivatives, which can involve hazardous reagents or exothermic reactions, the enhanced safety profile of microreactors is a considerable advantage. almacgroup.com Automated platforms can integrate these flow reactors with robotic liquid handlers and in-line analytical tools, enabling high-throughput screening of reaction conditions and rapid library synthesis of derivatives. researchgate.netresearchgate.net

While specific literature on the flow synthesis of this compound is not yet widespread, the principles have been successfully applied to related structures. For example, the synthesis of 1-benzylpiperazine, a related precursor, involves the reaction of piperazine with benzyl (B1604629) chloride, a process that can be adapted to flow conditions to control byproduct formation, such as the over-alkylation that leads to 1,4-dibenzylpiperazine (B181160). orgsyn.orgeuropa.eu The integration of automated flow synthesis could significantly accelerate the discovery of novel this compound derivatives by allowing for the rapid and systematic variation of substituents on the benzyl rings or the piperazine nitrogen atoms.

Table 1: Comparison of Batch vs. Flow Synthesis for Piperazine Derivatives

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. researchgate.netsoci.org |

| Safety | Higher risk with exothermic reactions or hazardous reagents. | Enhanced safety due to small reaction volumes and better heat dissipation. almacgroup.com |

| Scalability | Often requires significant re-optimization for scale-up. | More straightforward and predictable scalability. |

| Efficiency & Yield | Can be lower due to side reactions and difficult purification. | Often results in higher yields and purity, with reduced waste. researchgate.net |

| Throughput | Low; one reaction at a time. | High; enables rapid library synthesis and reaction optimization. researchgate.netresearchgate.net |

Exploration of Novel Bio-relevant Applications for Advanced Derivatives

The piperazine ring is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects. researchgate.net The structural and stereochemical complexity of this compound provides a unique foundation for developing advanced derivatives with novel biological applications. Chirality, in particular, can significantly influence pharmacological properties and receptor selectivity. nih.govnih.gov

Research into advanced derivatives of the dibenzylpiperazine scaffold has revealed potential therapeutic activities. For instance, studies on N,N'-dibenzylpiperazine (DBZP), the achiral analogue, have shown it to be a behaviorally active compound with effects on the central nervous system. nih.govresearchgate.net Furthermore, a study on dibenzyl dipiperazine diquaternary ammonium salts identified compounds with significant analgesic, sedative, and anti-inflammatory activities. nih.gov These findings suggest that modifying the core this compound structure—for example, by introducing substituents on the aromatic rings or by quaternizing the nitrogen atoms—could yield derivatives with potent and selective biological effects.

Future exploration will likely focus on designing derivatives that target specific biological pathways implicated in disease. The versatility of the piperazine scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net Areas of interest could include the development of selective enzyme inhibitors, receptor modulators, or agents for neurodegenerative diseases, where the chiral nature of the molecule could be crucial for achieving high target specificity.

Table 2: Potential Biological Targets for this compound Derivatives

| Therapeutic Area | Potential Biological Target | Rationale Based on Piperazine Derivatives |

|---|---|---|

| Oncology | Protein Kinases, PARP-1 | Piperazine derivatives have been investigated as anticancer agents. researchgate.netacs.org |

| CNS Disorders | Serotonin/Dopamine Receptors, Sigma Receptors | Arylpiperazines are known to target CNS receptors for treating depression and psychosis. researchgate.netnih.govresearchgate.net |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Related dibenzylpiperazine structures have shown anti-inflammatory effects. nih.gov |

| Infectious Diseases | Bacterial or Fungal Enzymes | The piperazine scaffold is present in various antimicrobial compounds. researchgate.net |

Computational Design and Prediction of Novel Piperazine Architectures

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the rational design and prediction of novel molecular structures with desired biological activities. nih.gov These in silico methods can significantly reduce the time and cost associated with synthesizing and screening new compounds. For the this compound scaffold, computational approaches can be used to design novel architectures with improved potency, selectivity, and pharmacokinetic profiles.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are particularly relevant. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of activity for newly designed molecules. researchgate.netnih.gov Molecular docking simulates the interaction between a ligand (e.g., a piperazine derivative) and the binding site of a biological target (e.g., an enzyme or receptor). nih.gov This provides insights into the binding mode and affinity, guiding the design of more potent inhibitors or modulators.

By applying these computational tools to the this compound core, researchers can:

Identify Key Structural Features: Determine which parts of the molecule are crucial for binding to a specific target.

Predict Binding Affinities: Estimate how strongly a novel derivative will interact with its target before it is synthesized. nih.gov

Optimize Pharmacokinetic Properties: Predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to design compounds with better drug-like characteristics. researchgate.net

This computational-driven approach allows for the exploration of a vast chemical space to identify the most promising novel piperazine architectures for synthesis and biological evaluation, accelerating the journey from initial concept to potential therapeutic candidate.

Table 3: Computational Methods in Piperazine Derivative Design

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Molecular Docking | Simulating the binding of a ligand to a receptor's active site. nih.gov | Binding affinity (e.g., kcal/mol), binding pose, key molecular interactions. nih.gov |

| QSAR | Correlating structural descriptors of molecules with their biological activity. researchgate.netnih.gov | Predicted biological activity (e.g., IC₅₀) for new compounds. |

| Molecular Dynamics (MD) | Simulating the movement and interaction of atoms and molecules over time. nih.gov | Stability of the ligand-receptor complex, conformational changes. |

| ADMET Prediction | Using computational models to estimate pharmacokinetic and toxicity profiles. researchgate.net | Drug-likeness, bioavailability, potential toxicity issues. |

Q & A

Q. How can this compound serve as a scaffold for designing dual-acting therapeutic agents?

- Methodological Answer :

- Fragment-Based Drug Design (FBDD) : Attach pharmacophores (e.g., nitro groups for antimicrobial activity) to the piperazine core while retaining the (S)-configuration for target selectivity .

- Prodrug Strategies : Introduce hydrolyzable esters or amides at the benzyl positions to enhance bioavailability. Validate via in vitro metabolic assays (e.g., liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.